propan-2-yl 2-amino-7-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]pyran-3-carboxylate
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Overview
Description
Propan-2-yl 2-amino-7-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]pyran-3-carboxylate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a pyrano[3,2-c]pyran ring system, and an ester functional group
Preparation Methods
The synthesis of propan-2-yl 2-amino-7-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]pyran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrano[3,2-c]pyran ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with propan-2-ol.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Propan-2-yl 2-amino-7-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Propan-2-yl 2-amino-7-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]pyran-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for synthesizing more complex molecules.
Material Science: The compound’s properties may be exploited in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of propan-2-yl 2-amino-7-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]pyran-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the pyrano[3,2-c]pyran ring system may facilitate specific interactions with the active site. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to propan-2-yl 2-amino-7-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]pyran-3-carboxylate include other pyrano[3,2-c]pyran derivatives and trifluoromethyl-containing compounds. What sets this compound apart is its unique combination of functional groups, which can impart distinct chemical and biological properties. Some similar compounds include:
- Methyl 2-(2-(benzyloxycarbonylamino)propan-2-yl)-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate .
- (S)-N-(1-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide .
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to different properties and applications.
Properties
IUPAC Name |
propan-2-yl 2-amino-7-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4H-pyrano[3,2-c]pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO5/c1-9(2)27-19(26)16-14(11-5-4-6-12(8-11)20(21,22)23)15-13(29-17(16)24)7-10(3)28-18(15)25/h4-9,14H,24H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXBKDDBKMIIHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC(C)C)C3=CC(=CC=C3)C(F)(F)F)C(=O)O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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